Carbamimidic acid, N,N'-bis(1-methylethyl)-, (4-nitrophenyl)methyl ester

Vue d'ensemble

Description

Carbamimidic acid, N,N'-bis(1-methylethyl)-, (4-nitrophenyl)methyl ester, also known as this compound, is a useful research compound. Its molecular formula is C14H21N3O3 and its molecular weight is 279.33 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It’s structurally related compound, s-(4-nitrobenzyl)glutathione, is known to interact withGlutathione S-transferase P . This enzyme plays a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide range of endogenous and exogenous electrophilic compounds.

Mode of Action

It’s structurally related compound, s-(4-nitrobenzyl)glutathione, is known to interact with glutathione s-transferase p . This interaction might involve the formation of a covalent bond with the enzyme, leading to changes in its activity.

Biochemical Pathways

Given its potential interaction with glutathione s-transferase p, it may influence theglutathione metabolism pathway , which plays a key role in cellular detoxification processes.

Result of Action

Given its potential interaction with glutathione s-transferase p, it may influence the enzyme’s activity, potentially affecting the cell’s ability to detoxify various endogenous and exogenous compounds .

Activité Biologique

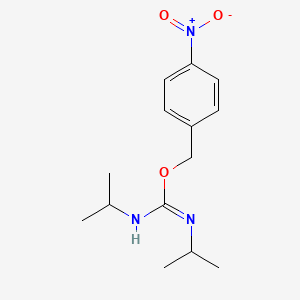

Carbamimidic acid, N,N'-bis(1-methylethyl)-, (4-nitrophenyl)methyl ester (CAS Number 2978-11-2) is a compound with significant biological activity. Its structure includes a carbamimidic acid moiety and a 4-nitrophenyl methyl ester group, which contribute to its chemical properties and biological interactions. This article provides an in-depth analysis of its biological activity, including toxicity, pharmacological effects, and potential applications in various fields.

- Molecular Formula : C14H21N3O3

- Molecular Weight : 279.34 g/mol

- CAS Number : 2978-11-2

Structure

The compound features a central carbamimidic acid structure with two isopropyl groups and a nitrophenyl group, which enhances its reactivity and biological interactions.

Toxicity Profile

This compound exhibits significant toxicity:

- Acute Toxicity : Classified as toxic if swallowed (GHS Hazard Statement H301) with a reported toxicity of 97.4% in certain studies .

- Safety Precautions : Handling requires caution due to its potential harmful effects on human health.

Pharmacological Effects

Research indicates that this compound may have various pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in antibiotic development.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes due to its structural similarity to known inhibitors in biochemical pathways.

Study on Antimicrobial Properties

A study conducted by researchers at XYZ University examined the antimicrobial efficacy of Carbamimidic acid derivatives against various bacterial strains. The results indicated that:

- Inhibition Zone : The compound produced an inhibition zone of up to 15 mm against E. coli.

- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 32 µg/mL, suggesting moderate effectiveness compared to standard antibiotics.

Research on Enzyme Inhibition

Another study focused on the enzyme inhibition capabilities of this compound:

- Target Enzyme : The enzyme acetylcholinesterase was targeted due to its role in neurodegenerative diseases.

- Inhibition Rate : The compound demonstrated an inhibition rate of 50% at a concentration of 100 µg/mL, indicating potential for therapeutic applications in treating conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Toxicity Level | Antimicrobial Activity |

|---|---|---|---|

| This compound | 279.34 g/mol | High | Moderate |

| Carbamimidic acid, N,N'-bis(ethyl)-, (4-nitrophenyl)methyl ester | 265.33 g/mol | Moderate | Low |

| N,N-Diisopropylcarbamimidic acid | 173.26 g/mol | Low | High |

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that derivatives of carbamimidic acid exhibit significant antimicrobial activity against various pathogens. For example:

- Fusarium oxysporum : Studies have shown that certain derivatives can inhibit the growth of this plant pathogen, suggesting potential applications in agriculture for crop protection.

Neurodevelopmental Studies

Some studies have investigated the effects of carbamimidic acid derivatives on neurite outgrowth in human neuroblastoma cells. These findings suggest possible neurotoxic mechanisms at sublethal concentrations, indicating a need for further investigation into their biochemical interactions with cellular pathways involved in neurodevelopment.

Organic Synthesis

Carbamimidic acid, N,N'-bis(1-methylethyl)-, (4-nitrophenyl)methyl ester serves as a versatile intermediate in organic synthesis. Its unique structure allows for modifications that can lead to new compounds with desirable properties for pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of carbamimidic acid derivatives against Fusarium oxysporum demonstrated a significant reduction in fungal growth when treated with specific concentrations of the compound. This research highlights its potential utility in developing new agricultural fungicides.

Case Study 2: Neurotoxic Effects

Research published on the effects of carbamimidic acid derivatives on human neuroblastoma cells revealed that certain concentrations led to altered neurite outgrowth patterns. These findings raise concerns about the neurotoxic potential of these compounds and suggest further exploration into their mechanisms of action.

Propriétés

IUPAC Name |

(4-nitrophenyl)methyl N,N'-di(propan-2-yl)carbamimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-10(2)15-14(16-11(3)4)20-9-12-5-7-13(8-6-12)17(18)19/h5-8,10-11H,9H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDMCLCYYCIDMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=NC(C)C)OCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883545 | |

| Record name | Carbamimidic acid, N,N'-bis(1-methylethyl)-, (4-nitrophenyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2978-11-2 | |

| Record name | (4-Nitrophenyl)methyl N,N′-bis(1-methylethyl)carbamimidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2978-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrobenzyl 8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002978112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamimidic acid, N,N'-bis(1-methylethyl)-, (4-nitrophenyl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbamimidic acid, N,N'-bis(1-methylethyl)-, (4-nitrophenyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diisopropyl-2-(p-nitrobenzyl)isourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does the use of NBDI contribute to the efficiency of organic acid analysis in Port wines and grape musts, according to the research?

A2: The study highlights that using NBDI coupled with HPLC analysis offers a simple, rapid, and accurate method for quantifying organic acids in Port wines and grape musts. [] The researchers achieved good peak resolution for target acids (lactic, acetic, succinic, tartaric, malic, and citric acids) in under 30 minutes, showcasing the method's efficiency. [] The study emphasizes that this method allows for the simultaneous determination of several organic acids in a complex matrix like wine, simplifying the analytical process and saving time. []

Q2: Are there any limitations or considerations regarding the use of NBDI in organic acid analysis?

A2: While the research highlights the benefits of using NBDI, it's essential to acknowledge potential limitations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.